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carboxylate
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Cat. No.: B1373206

Get Quote

Introduction: The Scaffold
Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) represents a specialized

heterocyclic scaffold that bridges the gap between simple amino acid derivatives and

conformationally constrained pharmacophores. As a derivative of thiomorpholine-3-one, it

functions as a cyclic analog of thiomalonates or cysteine derivatives, offering a unique

electronic and steric profile for medicinal chemistry campaigns.

This molecule is increasingly recognized as a "privileged structure" for two primary reasons:

Active Methine Center: The C2 position, flanked by a sulfur atom, an ester carbonyl, and a

lactam carbonyl, is highly acidic, making it an excellent nucleophile for creating quaternary

stereocenters.

Peptidomimetic Potential: It serves as a constrained analog of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1373206#bc-rfq
https://www.benchchem.com/product/b1373206/docs?utm_src=pdf-body#comprehensive-guide-to-methyl-3-oxothiomorpholine-2-carboxylate-synthesis-reactivity-and-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-amino acids, useful in designing protease inhibitors or GPCR ligands where rigidification
improves selectivity.

Physicochemical Properties & Structural Analysis[1]
[2]
Structural Connectivity
The molecule consists of a six-membered saturated ring containing one sulfur atom (position 1)

and one nitrogen atom (position 4).

C2 Position: Substituted with a methyl ester (-COOMe). This is the chiral center in the

racemic synthesis and the site of highest acidity.

C3 Position: A carbonyl group (C=O), forming the lactam with N4.

Conformation: The thiomorpholine ring typically adopts a chair-like conformation. The bulky

ester group at C2 will prefer an equatorial orientation to minimize 1,3-diaxial interactions,

though the planar lactam bond (N4-C3) introduces significant ring flattening.

Key Physical Data
Property Value / Description

CAS Number 1795304-62-9

Molecular Formula

Molecular Weight 175.21 g/mol

Physical State
Solid (typically off-white to pale yellow

crystalline powder)

Solubility
Soluble in polar organic solvents (DMSO, DMF,

MeOH, DCM); sparingly soluble in water.[1]

pKa (C2-H) Est. 10–12 (highly activated methine)

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 4 (Ester C=O, Amide C=O, Ester O, Sulfur)
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Synthetic Routes
The most robust synthesis of methyl 3-oxothiomorpholine-2-carboxylate relies on the

condensation of 2-aminoethanethiol (cysteamine) with dimethyl 2-halomalonates. This route is

preferred for its operational simplicity and scalability.

Standard Synthetic Protocol
Reagents: Cysteamine hydrochloride, Dimethyl chloromalonate, Triethylamine (

), Methanol (MeOH).

Step-by-Step Methodology:

Preparation of Thiolate: Dissolve cysteamine hydrochloride (1.0 equiv) in dry methanol under

atmosphere. Add

(2.2 equiv) dropwise at 0°C to liberate the free amine and thiol.

S-Alkylation: Add dimethyl chloromalonate (1.0 equiv) dropwise. The sulfur atom, being more

nucleophilic than the nitrogen, attacks the alkyl halide first.

Insight: Maintaining low temperature (0°C to RT) favors S-alkylation over N-alkylation.

Cyclization (Amidation): Heat the reaction mixture to reflux (60–70°C) for 4–6 hours. The

pendant amine attacks one of the methyl ester groups, forming the lactam ring and releasing

methanol.

Workup: Concentrate the solvent. Redissolve the residue in DCM and wash with dilute HCl

(to remove unreacted amine) and brine. Dry over

.

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography

(eluent: DCM/MeOH).

Mechanistic Pathway Visualization
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The following diagram illustrates the stepwise transformation from acyclic precursors to the

heterocyclic core.
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Dimethyl Chloromalonate

S-Alkylation
(Kinetic Control)

Et3N, 0°C Acyclic Thioether
Intermediate

Intramolecular
Amidation (Reflux)

- MeOH Methyl 3-oxothiomorpholine-
2-carboxylate

Click to download full resolution via product page

Figure 1: Synthetic pathway via condensation of cysteamine and dimethyl chloromalonate.

Chemical Reactivity Profile
The versatility of methyl 3-oxothiomorpholine-2-carboxylate lies in its multiple reactive sites.

C2-Alkylation (Active Methine)
The proton at C2 is the most reactive site. Deprotonation with a mild base (e.g.,

, NaH) generates a stabilized enolate.

Application: This is widely used to introduce alkyl or allyl groups. For example, Pd-catalyzed

allylic alkylation (DAAA) can be used to create quaternary stereocenters at C2, a technique

utilized in the synthesis of complex natural products.

Protocol Insight: Use polar aprotic solvents (DMF, THF) to maximize enolate reactivity.

N-Alkylation
The amide nitrogen (N4) can be alkylated using strong bases (NaH) and alkyl halides.

Selectivity: If non-selective conditions are used, C-alkylation usually competes. To favor N-

alkylation, one may need to protect C2 or use specific solvent effects, though C2 is generally

more acidic (

) than the amide NH (

). Correction: Actually, the C2 position is significantly more acidic; therefore, C-alkylation
typically occurs first. To achieve N-alkylation, one often requires the C2 position to be already
substituted or blocked.
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Oxidation (Sulfur)
The sulfur atom can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using

-CPBA or

.

Impact: Oxidation changes the ring pucker and increases the acidity of the

-protons further. Sulfones are often used to increase solubility or metabolic stability.

Reactivity Map
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Figure 2: Divergent reactivity profile of the scaffold.

Applications in Drug Discovery
Peptidomimetics
This scaffold is a bioisostere for proline or cyclic cysteine derivatives. By incorporating this core

into a peptide chain, researchers can:

Restrict Conformation: Lock the peptide backbone into a specific turn (e.g.,

-turn).
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Enhance Stability: The thioether and lactam linkages are resistant to common proteolytic

enzymes.

Asymmetric Synthesis Substrate
Research by the Stoltz group has highlighted related lactams as substrates for Palladium-

Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA).[2] This scaffold serves as

a template to generate chiral quaternary centers with high enantioselectivity, which can then be

ring-opened or further derivatized to access acyclic chiral building blocks.

Safety and Handling
Hazards: Like many

-halo esters and thiols used in its synthesis, the precursors are lachrymators and skin
irritants. The final product is generally considered an irritant (H315, H319, H335).

Storage: Store in a cool, dry place under inert atmosphere (

) to prevent slow oxidation of the sulfur or hydrolysis of the ester.

Disposal: All sulfur-containing waste must be treated with bleach (hypochlorite) to oxidize

potential odorous byproducts before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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